2-Pentyn-1-ol
Overview
Description
2-Pentyn-1-ol, also known as pent-2-yn-1-ol, is an organic compound with the molecular formula C5H8O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is a colorless liquid with a distinctive odor and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
As a member of the alkyne alcohol family, it may interact with various biological molecules due to its polar hydroxyl group and nonpolar carbon chain .
Mode of Action
The presence of a hydroxyl group (-oh) in its structure suggests that it may participate in hydrogen bonding with its targets, influencing their structure and function .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes and transport proteins .
Result of Action
It has been used as a starting reagent for the synthesis of other compounds, suggesting that it may undergo various chemical reactions within the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Pentyn-1-ol. For instance, it has been studied as a corrosion inhibitor for iron in hydrochloric acid, indicating that its efficacy can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentyn-1-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ethyl bromide in the presence of a strong base such as sodium amide. This reaction yields this compound through nucleophilic substitution . Another method involves the reaction of butyne with formaldehyde in the presence of ethyl magnesium bromide, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound often involves the use of propargyl alcohol as a starting material. The process includes the addition of lithium amide followed by ethyl bromide to produce the desired compound . This method is preferred due to its relatively high yield and efficiency.
Chemical Reactions Analysis
2-Pentyn-1-ol undergoes various chemical reactions, including:
Oxidation: When oxidized, this compound can form 2-pentynal or 2-pentynoic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reduction of this compound typically yields 2-pentanol. This reaction can be carried out using hydrogen gas in the presence of a palladium catalyst .
Substitution: this compound can undergo nucleophilic substitution reactions. For example, it can react with phosphorus tribromide to form 1-bromo-2-pentyne .
Major Products:
- 2-Pentynal
- 2-Pentynoic acid
- 2-Pentanol
- 1-Bromo-2-pentyne
Scientific Research Applications
2-Pentyn-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including (-)-muricatacin and (2Z)-3-tributylstannyl-2-penten-1-ol .
Biology: In biological research, this compound is used to study enzyme inhibition and metabolic pathways involving alkynes .
Medicine: Although not widely used in medicine, this compound derivatives are explored for their potential therapeutic properties .
Industry: In the fragrance industry, this compound is used as an intermediate in the synthesis of fragrance compounds .
Comparison with Similar Compounds
2-Pentyn-1-ol can be compared with other similar compounds such as:
2-Butyn-1-ol: Both compounds have a hydroxyl group and a triple bond, but 2-butyn-1-ol has one less carbon atom. This difference affects their reactivity and applications .
3-Pentyn-1-ol: While 3-pentyn-1-ol has a similar structure, the position of the triple bond differs, leading to variations in chemical behavior and reactivity .
4-Pentyn-1-ol: This compound has the triple bond at the fourth position, which significantly alters its chemical properties compared to this compound .
Uniqueness of this compound: The unique positioning of the triple bond and hydroxyl group in this compound makes it a valuable intermediate in organic synthesis, particularly in the production of complex molecules and fragrances .
Properties
IUPAC Name |
pent-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPYSOCRPHTIDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064177 | |
Record name | 2-Pentyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6261-22-9 | |
Record name | 2-Pentyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6261-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006261229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentyn-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pentynol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2E2Y3AQD6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 2-Pentyn-1-ol?
A: this compound serves as a versatile building block in organic synthesis. It's frequently employed in the construction of more complex molecules, particularly in the synthesis of pheromones and other natural products. For instance, it is a key starting material in the synthesis of (3Z,9Z,6S,7R)-6,7-epoxy-3,9-octadecadiene and its enantiomer [], components of the sex pheromone of a tea plantation pest. It's also used in the preparation of (7Z,9Z)-dodeca-7,9-dien-1-ol and (7Z,9Z)-dodeca-7,9-dienyl acetate [], the pheromone components of the soybean pest Crocidosema aporema.
Q2: Can you elaborate on the reactivity of this compound in the context of specific reactions?
A2: Absolutely. The molecule possesses both an alkyne and an alcohol functional group, allowing for diverse reactivity. Here are some examples:
- Sharpless Asymmetric Dihydroxylation: this compound derivatives, such as (2E)-oct-2-en-5-yn-1-ol, can undergo Sharpless asymmetric dihydroxylation, a crucial step in the stereoselective synthesis of certain pheromones [].
- Conversion to Vinyl Bromides: this compound can be transformed into 1,3-dibromo-2-pentene, a valuable ethyl vinyl ketone equivalent used in sesquiterpene synthesis. This transformation involves a two-step process: reduction of the alkyne to an alkene followed by bromination [].
- Propargylation Reactions: this compound acts as a propargylating agent in reactions with arenes catalyzed by metallic triflates like Bi(OTf)3, Sc(OTf)3, and Yb(OTf)3 in imidazolium ionic liquids. This reaction provides access to propargylic ethers, valuable intermediates in organic synthesis [].
Q3: Are there any notable catalytic applications of this compound derivatives?
A: While this compound itself might not be directly used as a catalyst, its interaction with certain platinum complexes is crucial in understanding catalytic hydration reactions. For example, this compound interacts with platinum complexes containing water-soluble phosphine ligands, leading to the formation of η1-allenyl complexes []. This interaction, while leading to polymerization in the case of this compound, provides valuable insights into the mechanism of platinum-catalyzed alkyne hydration.
Q4: What are the safety considerations associated with handling this compound?
A: this compound and its derivative 1,3-dibromo-2-pentene are lachrymators []. Therefore, handling these compounds requires caution and appropriate safety measures:
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